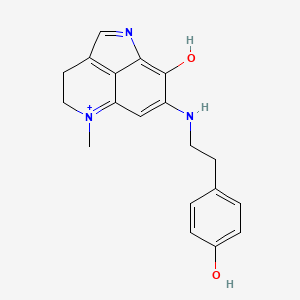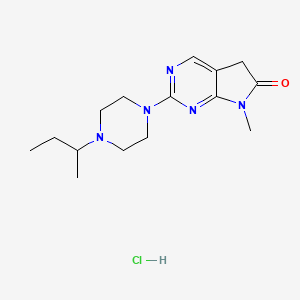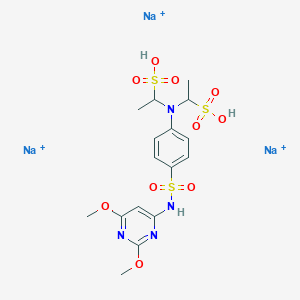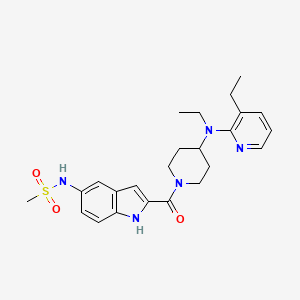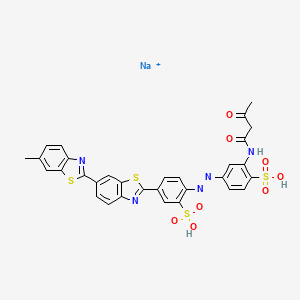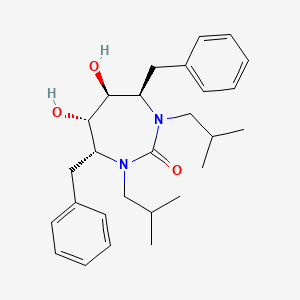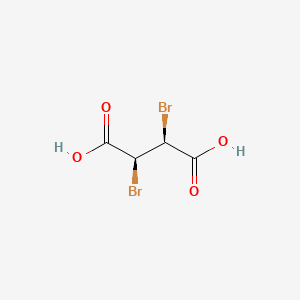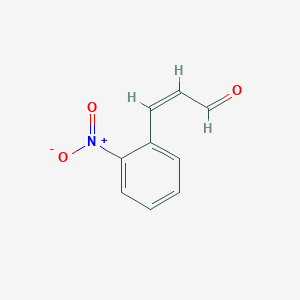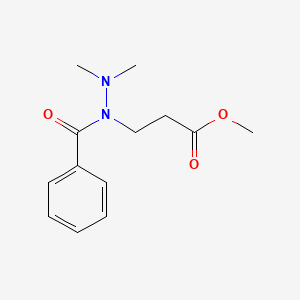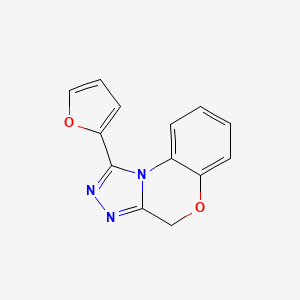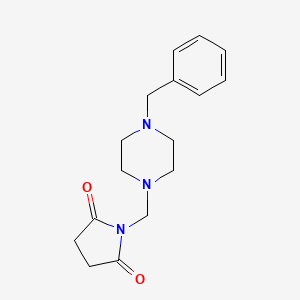
Succinimide, N-((4-benzyl-1-piperazinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinimide, N-((4-benzyl-1-piperazinyl)methyl)- is a complex organic compound with the molecular formula C16H21N3O2. This compound features a succinimide core linked to a benzyl-substituted piperazine moiety. It is characterized by its unique structure, which includes multiple bonds, aromatic rings, and tertiary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Succinimide, N-((4-benzyl-1-piperazinyl)methyl)- typically involves the coupling of succinimide with a benzyl-substituted piperazine. One common method is the dehydrogenative coupling of diols and amines, catalyzed by a manganese pincer complex, which forms hydrogen gas as the sole byproduct . This method is both atom economical and environmentally benign.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Succinimide, N-((4-benzyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings and amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield succinimide derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
Succinimide, N-((4-benzyl-1-piperazinyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Succinimide, N-((4-benzyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phensuximide: A succinimide derivative used as an anticonvulsant.
Methsuximide: Another anticonvulsant succinimide derivative.
3-Arylsuccinimides: These compounds have been studied for their antifungal and anticancer properties.
Uniqueness
Succinimide, N-((4-benzyl-1-piperazinyl)methyl)- is unique due to its specific structure, which combines a succinimide core with a benzyl-substituted piperazine. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
93150-23-3 |
|---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
1-[(4-benzylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H21N3O2/c20-15-6-7-16(21)19(15)13-18-10-8-17(9-11-18)12-14-4-2-1-3-5-14/h1-5H,6-13H2 |
InChI Key |
WIJICIRJAQSICP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



